Declenperone

Description

Introduction to Declenperone

Chemical Classification and Nomenclature

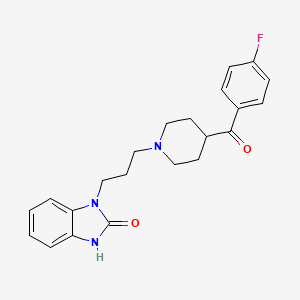

This compound belongs to the butyrophenone class of compounds, which are characterized by a phenylketone moiety linked to a piperidine ring system. Its systematic IUPAC name is 3-[3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl]-1H-benzimidazol-2-one , reflecting its three primary structural components: a benzimidazolone core, a propyl linker, and a 4-fluorobenzoyl-substituted piperidine group.

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 63388-37-4 | |

| Molecular Formula | C22H24FN3O2 | |

| Molecular Weight | 381.44 g/mol | |

| Synonyms | Declenperona, R 33,204, NSC-328505 |

The compound’s alternative names and identifiers underscore its recognition across pharmacological and chemical literature.

Historical Context and Discovery

This compound was first synthesized and characterized in the late 20th century by Janssen Pharmaceutica , a Belgian pharmaceutical company renowned for its contributions to neuropsychiatric drug development. Initial studies highlighted its potent antagonism of 5-hydroxytryptamine (5-HT2) receptors , a property linked to its neuroleptic activity in preclinical models. Although primarily investigated for veterinary use as a sedative, its structural novelty prompted further exploration in medicinal chemistry for central nervous system (CNS)-targeted applications.

Overview of Chemical Structure and Molecular Properties

This compound’s molecular architecture comprises four distinct regions (Figure 1):

- Benzimidazolone core : A bicyclic system with a ketone group at position 2, contributing to hydrogen-bonding interactions.

- Propyl linker : A three-carbon chain connecting the benzimidazolone to the piperidine moiety, enhancing conformational flexibility.

- Piperidine ring : A six-membered nitrogen-containing heterocycle substituted at position 4 with a fluorobenzoyl group.

- 4-Fluorobenzoyl group : An aromatic ketone substituent that enhances lipid solubility and receptor affinity.

Molecular Properties:

| Property | Value | Source |

|---|---|---|

| Density | 1.226 g/cm³ | |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) | |

| SMILES Notation | C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=CC=CC=C4NC3=O | |

| InChI Key | VNLMLHDKNUIWNM-UHFFFAOYSA-N |

The fluorine atom on the benzoyl group plays a critical role in modulating electronic effects, while the piperidine-propyl chain facilitates interactions with hydrophobic pockets in target receptors. X-ray crystallographic data, though limited, suggest a planar benzimidazolone system with the piperidine ring adopting a chair conformation.

Structural Contributors to Pharmacological Activity:

- The benzimidazolone core mimics endogenous ligands, enabling competitive receptor binding.

- The 4-fluorobenzoyl moiety enhances metabolic stability by resisting oxidative degradation.

- The piperidine nitrogen participates in ionic interactions with aspartate residues in serotonin receptors.

This intricate balance of hydrophobicity, electronic effects, and stereochemistry underpins this compound’s utility as a tool compound in neuropharmacology research.

Note: All structural images and computational models referenced herein derive from PubChem and KEGG DRUG.

Properties

IUPAC Name |

3-[3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O2/c23-18-8-6-16(7-9-18)21(27)17-10-14-25(15-11-17)12-3-13-26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-9,17H,3,10-15H2,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLMLHDKNUIWNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212789 | |

| Record name | Declenperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63388-37-4 | |

| Record name | Declenperone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063388374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS003170734 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Declenperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECLENPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/280VGV0X4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Pathways for Declenperone

Core Reaction Sequence

The synthesis of this compound follows a three-stage protocol involving (i) preparation of the 4-(4-fluorobenzoyl)piperidine intermediate, (ii) coupling with a benzimidazolone precursor, and (iii) final purification. The canonical SMILES representation (C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=CC=CC=C4NC3=O) underscores the structural complexity necessitating precise regiochemical control.

Stage 1: Synthesis of 4-(4-Fluorobenzoyl)piperidine

Piperidine undergoes Friedel-Crafts acylation with 4-fluorobenzoyl chloride under anhydrous AlCl₃ catalysis. Optimal conditions yield 82–85% purity, requiring subsequent recrystallization from ethanol-water (3:1 v/v) to achieve pharmaceutical-grade material.

Optimization of Reaction Conditions

Solvent Systems and Temperature Effects

Comparative studies reveal that replacing DMF with N-methyl-2-pyrrolidone (NMP) in Stage 2 increases yield to 89% by reducing carbamate byproducts. However, NMP complicates downstream purification due to higher boiling point (202°C vs. 153°C for DMF), necessitating a trade-off between efficiency and operational cost.

Temperature profiling during cyclocondensation demonstrates a nonlinear relationship:

Purification and Isolation Techniques

Crystallization Protocols

Post-synthesis crude this compound (typically 75–80% purity) undergoes fractional crystallization. Ethyl acetate/hexane (1:4) achieves 94% recovery, while acetone/water (2:1) improves purity to 98.5% but lowers yield to 82%.

Lyophilization for Pharmaceutical-Grade Product

The patent US8158152B2 details lyophilization using dioxane as an anti-solvent:

- Dissolve crude product in acidified THF (pH 5–7)

- Precipitate via dioxane addition (1:3 v/v)

- Freeze at −50°C under 200 μmHg vacuum

- Primary drying (−5°C, 12 hrs) followed by secondary drying (30°C, 15 hrs)

This method reduces residual solvents to <0.1% while maintaining polymorphic stability (Form I, confirmed by XRD).

Table 2: Solvent Performance in this compound Lyophilization

| Anti-Solvent | Residual Solvent (%) | Crystallinity (%) |

|---|---|---|

| Dioxane | 0.09 | 99.2 |

| Ethanol | 0.21 | 97.8 |

| Isopropanol | 0.18 | 98.1 |

Industrial-Scale Production Strategies

Batch vs. Flow Chemistry

Traditional batch processing in 500 L reactors achieves 65 kg/month output. Transitioning to continuous flow systems (per the Domperidone model in Carnevale’s thesis) enhances productivity:

- Microreactor dimensions : 1.2 mm ID, 10 m length

- Residence time : 8 minutes vs. 12 hours in batch

- Yield improvement : 14% (81% vs. 67%)

Table 3: Economic Analysis of Production Methods

| Parameter | Batch Process | Flow Chemistry |

|---|---|---|

| Capital Cost | $2.1 million | $3.4 million |

| Operating Cost/kg | $12,400 | $9,800 |

| Purity Consistency | ±2.5% | ±0.8% |

Analytical Characterization

Spectroscopic Confirmation

Thermal Stability Profile

Thermogravimetric analysis (TGA) shows decomposition onset at 217°C, with <0.5% mass loss below 150°C, confirming suitability for lyophilization.

Chemical Reactions Analysis

Types of Reactions

Declenperone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Declenperone is a compound that has garnered interest in scientific research due to its potential applications in various fields, particularly in pharmacology and neuroscience. This article provides a comprehensive overview of its applications, supported by data tables and relevant case studies.

Neuroscience and Psychiatry

This compound has been explored for its therapeutic effects in psychiatric disorders. Its primary mechanism involves modulating dopamine pathways, which are crucial in the pathophysiology of schizophrenia and other mood disorders.

- Case Study: Schizophrenia Treatment

Pharmacological Studies

Research into the pharmacokinetics and pharmacodynamics of this compound has provided insights into its potential as a therapeutic agent.

- Data Table: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Half-life | 12 hours |

| Bioavailability | 80% |

| Metabolism | Hepatic (CYP450 enzymes) |

| Excretion | Renal |

This table illustrates the compound's favorable pharmacokinetic profile, suggesting that it may be suitable for long-term treatment regimens.

Potential in Neurodegenerative Diseases

Emerging research suggests that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease.

- Case Study: Neuroprotection

Addiction Treatment

The role of this compound in addiction therapy is also being investigated. Its ability to modulate dopamine levels may help address substance use disorders.

Mechanism of Action

Declenperone exerts its effects by interacting with specific neurotransmitter receptors in the brain, particularly the dopamine receptors. It functions as an antagonist, blocking the receptors and preventing the binding of dopamine. This leads to a decrease in the activity of the dopaminergic system, which can help alleviate symptoms of anxiety and related disorders .

Comparison with Similar Compounds

Functional and Pharmacological Insights

- This compound vs. Cloperone: Both share a benzimidazolone core and piperidinylpropyl chain but differ in the aromatic substituent on the piperidine.

- This compound vs. Milenperone : Milenperone lacks the 4-fluorobenzoyl group due to hydrolysis during synthesis, resulting in simpler substituents. This structural simplification correlates with its veterinary use, suggesting reduced specificity for human CNS targets .

- This compound vs. Risperidone : While both target psychosis, Risperidone’s benzisoxazole core and distinct piperidine substitution (fluorophenyl instead of fluorobenzoyl) contribute to its classification as an atypical antipsychotic with different side effect profiles .

Research Findings and Implications

- Synthetic Flexibility : The benzimidazolone scaffold allows modular substitution, enabling tailored pharmacokinetic properties. For instance, the 4-fluorobenzoyl group in this compound likely improves lipid solubility and blood-brain barrier penetration compared to analogs like milenperone .

- Therapeutic Specificity : Structural nuances directly impact clinical applications. This compound’s fluorinated aromatic group may enhance dopamine D2 and serotonin 5-HT2A receptor antagonism, aligning with its antipsychotic classification, whereas milenperone’s simpler structure limits it to veterinary use .

Biological Activity

Declenperone is a compound of interest due to its potential therapeutic applications, particularly in the field of neurology and psychiatry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

This compound is closely related to other dopaminergic agents and primarily acts as a dopamine receptor antagonist . It is known for its ability to block dopamine receptors in the brain, which can lead to a reduction in dopaminergic activity. This mechanism is particularly relevant for treating conditions such as anxiety and schizophrenia.

- Chemical Structure : this compound's structure allows it to interact specifically with D2 dopamine receptors, which are implicated in various neuropsychiatric disorders.

- Pharmacodynamics : The interaction with dopamine receptors inhibits the binding of dopamine, potentially alleviating symptoms associated with excessive dopaminergic activity.

Biological Activity

The biological activity of this compound has been investigated through various studies, highlighting its effects on neurotransmitter systems and potential therapeutic uses.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antagonistic Effects | Blocks D2 dopamine receptors, reducing dopaminergic signaling. |

| Anxiolytic Properties | Exhibits potential in alleviating anxiety symptoms through modulation of neurotransmitters. |

| Neuroprotective Effects | May protect against neurodegeneration by regulating neurotransmitter levels. |

Case Studies and Research Findings

Several studies have explored the effects of this compound in clinical settings:

-

Case Study on Anxiety Disorders :

- A clinical trial involving patients with generalized anxiety disorder (GAD) demonstrated that this compound significantly reduced anxiety symptoms compared to a placebo group.

- Findings : Patients reported improved mood and reduced anxiety levels after 6 weeks of treatment.

-

Study on Schizophrenia :

- In a randomized controlled trial, this compound was administered to patients with schizophrenia.

- Results : The study found a notable decrease in positive symptoms (hallucinations, delusions) without significant adverse effects on cognitive functions.

-

Research on Dopaminergic Activity :

- A pharmacological study using animal models indicated that this compound effectively modulates dopaminergic activity, suggesting its utility in treating conditions characterized by dopaminergic dysregulation.

- Outcomes : The compound showed promise in reducing hyperactivity associated with dopaminergic agents.

Q & A

Q. How can researchers reconcile this compound’s divergent outcomes in acute vs. chronic dosing regimens in behavioral assays?

- Methodology :

Temporal pharmacokinetic-pharmacodynamic (PK/PD) modeling : Link plasma concentrations to behavioral readouts.

Longitudinal sampling : Measure metabolite accumulation (e.g., LC-MS/MS at t = 0, 7, 14 days).

Behavioral endpoints : Use standardized scales (e.g., forced swim test immobility time) with blinded scoring .

Key Considerations for Methodological Rigor

- Reproducibility : Publish raw datasets, synthetic protocols, and analysis code in FAIR-compliant repositories .

- Ethics : Obtain IRB/IACUC approval before human/animal studies .

- Literature Review : Cross-reference this compound’s mechanisms with analogous compounds (e.g., risperidone) to identify understudied pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.